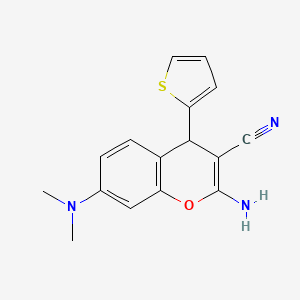
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and an amide group. MPTP is a potent inhibitor of monoamine oxidase (MAO) and has been used to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is metabolized by MAO-B to form the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ enters the neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. This compound has also been shown to inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments include its selectivity for dopaminergic neurons in the substantia nigra of the brain, which allows for the study of the mechanisms of Parkinson's disease. This compound is also a potent inhibitor of MAO, which allows for the study of the role of this enzyme in the metabolism of neurotransmitters. However, the use of this compound in lab experiments is limited by its neurotoxicity and potential for causing Parkinson's disease-like symptoms in humans and non-human primates.
Direcciones Futuras
For research on 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide include the development of new compounds that selectively target dopaminergic neurons in the substantia nigra of the brain without causing neurotoxicity. This could lead to the development of new therapies for Parkinson's disease. Additionally, further research is needed to fully understand the role of MAO in the metabolism of neurotransmitters and the potential therapeutic applications of MAO inhibitors.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form the intermediate 3-(4-methylphenyl)-1-phenyl-2-propen-1-one. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazide derivative, which is cyclized with phosphorus oxychloride to form this compound.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra of the brain. This compound has also been used to study the role of MAO in the metabolism of neurotransmitters, as it is a potent inhibitor of this enzyme.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-7-9-15(10-8-14)18-17(19(25)22-20-21-11-12-26-20)13-24(23-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVNBHOJFRFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)

![9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)


